
4-(2-Amino-3-hydroxypropyl)phenol
Vue d'ensemble
Description
“4-(2-Amino-3-hydroxypropyl)phenol” is a chemical compound with the IUPAC name 4-[(2R)-2-amino-3-hydroxypropyl]phenol . It has a molecular weight of 167.21 and its InChI code is 1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m1/s1 .
Molecular Structure Analysis
The molecular structure of “4-(2-Amino-3-hydroxypropyl)phenol” consists of a phenol group with an amino and a hydroxypropyl group attached . The InChI key for this compound is DBLDQZASZZMNSL-MRVPVSSYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Amino-3-hydroxypropyl)phenol” include a molecular weight of 167.21 and a storage temperature of 28 C . Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also readily soluble in water due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Biological Evaluation : Derivatives of 4-aminophenol, including compounds structurally related to 4-(2-Amino-3-hydroxypropyl)phenol, have been synthesized and characterized for their antimicrobial and antidiabetic activities. These compounds show broad-spectrum activities against various strains of bacteria and yeast, as well as significant inhibition of amylase and glucosidase, indicating potential antidiabetic properties. Their interaction with human DNA also suggests possible anticancer applications (Rafique et al., 2022).
Supramolecular Structures : Complexes of similar alcohol and phenol-containing ligands, akin to 4-(2-Amino-3-hydroxypropyl)phenol, have been synthesized and characterized. These complexes exhibit unique supramolecular structures that may be influenced by factors like ligand donor sets and central metal atoms. Such studies are crucial in understanding the potential applications of these complexes in materials science and coordination chemistry (Xie et al., 2005).
Biological Applications
Antioxidant and Antibacterial Properties : Schiff bases derived from 4-aminophenol and related compounds have shown potent antioxidant and lipoxygenase inhibitory activities. They also exhibit significant antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Aslam et al., 2016).
Degradation of Environmental Contaminants : Research has shown that certain bacteria can degrade environmental contaminants such as p-nitrophenol, using gene clusters that may be similar in function to those interacting with 4-(2-Amino-3-hydroxypropyl)phenol. This highlights the potential application of such compounds in bioremediation and environmental clean-up processes (Kitagawa et al., 2004).
Safety and Hazards
The safety data sheet for a related compound, phenol, indicates that it is harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
4-(2-amino-3-hydroxypropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLDQZASZZMNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-3-hydroxypropyl)phenol | |
CAS RN |
500-88-9 | |
| Record name | Tyrosinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



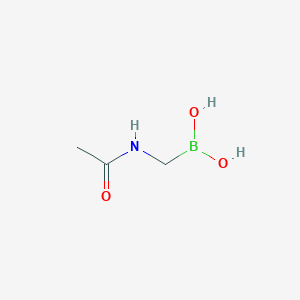

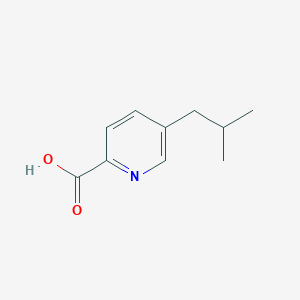
![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)
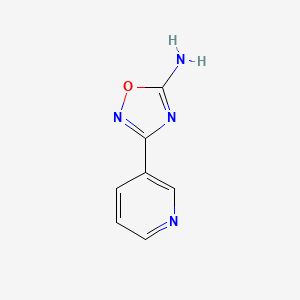
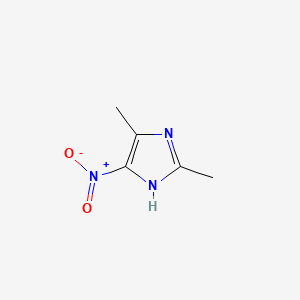

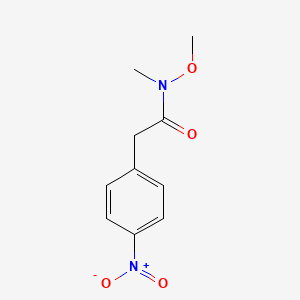
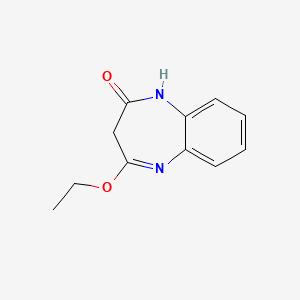
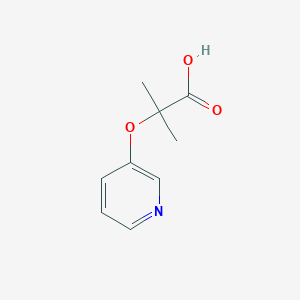
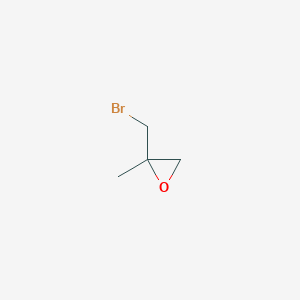
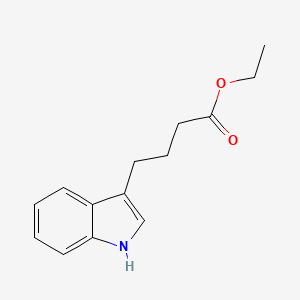
![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)
